molecular formula C17H16FN3O2S B4736799 4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

Cat. No.: B4736799
M. Wt: 345.4 g/mol
InChI Key: PUVIMKQKSBXFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines a fluorinated benzene ring, a pyrazole moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorine Atom: This step involves the fluorination of a benzene ring, which can be done using electrophilic fluorinating agents such as Selectfluor.

    Sulfonamide Formation: The final step involves the reaction of the fluorinated pyrazole with a benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfonamide-sensitive enzymes.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the sulfonamide group can interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(3-methylbenzyl)aniline
  • 4-Fluoro-N-(3-methylbenzyl)benzenesulfonamide
  • 1-(3-Methylbenzyl)-1H-pyrazol-4-yl benzenesulfonamide

Uniqueness

4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the pyrazole and sulfonamide groups provide versatility in chemical reactions and biological interactions.

Properties

IUPAC Name

4-fluoro-N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-13-3-2-4-14(9-13)11-21-12-16(10-19-21)20-24(22,23)17-7-5-15(18)6-8-17/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVIMKQKSBXFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 3
4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 4
4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 5
4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 6
4-FLUORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

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